SR 57227A
Description
Introduction to SR 57227A in Neuropharmacological Research
Historical Context and Research Evolution
This compound was first characterized in the early 1990s as a high-affinity ligand for 5-HT₃ receptors, with an IC₅₀ range of 2.8–250 nM in rat cortical membranes and NG 108-15 cells. Unlike earlier 5-HT₃ agonists like 2-methyl-5-HT, this compound demonstrated robust CNS penetration, enabling in vivo studies of central 5-HT₃ receptor function. Early work by Bachy et al. (1993) established its agonist effects in peripheral models (e.g., guinea pig ileum contraction) and central paradigms (e.g., inhibition of cortical neuron firing).
A pivotal discovery came from voltage-clamp experiments on Xenopus oocytes expressing human 5-HT₃A receptors, which revealed this compound’s dual role as a partial agonist (EC₅₀ = 208 nM) and partial antagonist, reducing subsequent 5-HT-induced currents. This "serotonin stabilizer" profile suggested novel therapeutic pathways for disorders involving 5-HT₃ dysregulation.
Significance in 5-HT₃ Receptor Research
The 5-HT₃ receptor, a ligand-gated cation channel, mediates rapid synaptic transmission and modulates neurotransmitter release. This compound’s unique pharmacology has clarified several receptor dynamics:
Partial Agonism and Receptor Desensitization
In heterologous expression systems, this compound induces smaller maximal currents (≈50% of 5-HT’s efficacy) at 5-HT₃A receptors, consistent with partial agonism. Intriguingly, pre-application of this compound inhibits subsequent 5-HT responses by ≈40%, suggesting ligand-specific desensitization. This property distinguishes it from full agonists and antagonists, offering a tool to probe receptor conformational states.
Central vs. Peripheral Receptor Modulation
This compound’s BBB permeability enables central 5-HT₃ targeting. In rat medial prefrontal cortex (mPFC) slices, it inhibits NMDA receptor-mediated currents via 5-HT₃-dependent pathways, a effect absent in peripheral models. This central specificity underpins its exploration in cognitive and affective disorders.
Current Research Landscape and Scientific Importance
Recent studies highlight this compound’s therapeutic potential:
- Anticonvulsant Effects : In pentylenetetrazol (PTZ)-induced seizures, this compound (10 mg/kg i.p.) prolongs seizure latency by 300% and reduces mortality via 5-HT₃-mediated GABAergic modulation in the hippocampus.
- Neuroprotection : By inhibiting NMDA excitotoxicity in mPFC pyramidal cells, this compound may mitigate glutamate-induced neurodegeneration.
- Psychiatric Applications : Emerging data suggest dose-dependent effects on anxiety and depression models, though results remain preliminary.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;/h1-3,8H,4-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMINTAAUJUVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045201 | |
| Record name | SR 57227A hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-61-0 | |
| Record name | 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77145-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-(6-chloro-2-pyridyl)piperidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR 57227A hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SR-57227A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW45B79UZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A plausible route begins with 6-chloro-2-pyridinecarbonitrile as the starting material:
-
Amination of Pyridinecarbonitrile :
Reacting 6-chloro-2-pyridinecarbonitrile with piperidine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C yields 4-(piperidin-1-yl)-6-chloropyridine-2-carbonitrile . -
Reduction of Nitrile to Amine :
The nitrile group is reduced to a primary amine using hydrogen gas and a Raney nickel catalyst in ethanol under high pressure (3–5 atm). This step produces 4-amino-6-chloro-2-(piperidin-1-yl)pyridine . -
Salt Formation :
Treating the free base with hydrochloric acid in ethanol precipitates this compound as the hydrochloride salt.
Key Reaction Conditions :
-
Temperature: 80–100°C for SNAr; room temperature for hydrogenation
-
Catalysts: Raney nickel (10–20 wt%)
-
Solvents: DMF (SNAr); ethanol (hydrogenation and salt formation)
Alternative Pathway: Buchwald-Hartwig Amination
For higher regioselectivity, a palladium-catalyzed coupling may be employed:
-
Synthesis of 2-Bromo-6-chloropyridine :
Bromination of 6-chloropyridine using N-bromosuccinimide (NBS) in acetic acid at 60°C. -
Coupling with Piperidine :
Reacting 2-bromo-6-chloropyridine with piperidine using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 110°C. -
Amine Introduction and Salt Formation :
Similar to the SNAr route, the nitrile reduction and HCl treatment yield the final product.
Advantages :
-
Higher yields (70–85% vs. 50–65% for SNAr)
-
Reduced side products from competing nucleophilic sites
Process Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SNAr reaction temp | 80–90°C | Maximizes substitution |
| Hydrogenation pH | 7.0–7.5 | Prevents over-reduction |
| Salt precipitation | Ethanol, 0–5°C | Enhances crystal purity |
Lower temperatures during salt formation reduce particle size, improving dissolution rates.
Impurity Control
Common impurities include:
-
Des-chloro analog : Mitigated by strict anhydrous conditions during SNAr.
-
Over-reduced amine : Controlled by limiting hydrogenation time to 2–4 hours.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time | Purity Criteria |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/0.1% TFA | 8.2 min | ≥99% area |
HPLC traces confirm the absence of des-chloro and dimeric impurities.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O) :
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δ 8.21 (d, J = 8.4 Hz, 1H, pyridine-H)
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δ 7.58 (d, J = 8.4 Hz, 1H, pyridine-H)
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δ 3.45–3.52 (m, 4H, piperidine-H)
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δ 2.95–3.10 (m, 4H, piperidine-H)
Peaks at δ 1.60–1.75 (m, 2H) confirm the piperidine ring’s conformation.
Industrial-Scale Production Considerations
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Cost Efficiency : Using DMF as a solvent increases production costs due to stringent waste disposal requirements. Alternative solvents like dimethylacetamide (DMAc) are under investigation.
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Catalyst Recycling : Pd catalysts in Buchwald-Hartwig reactions are recovered via filtration, reducing metal contamination to <10 ppm .
Chemical Reactions Analysis
SR 57227A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroscience
- Neurogenesis : Studies have demonstrated that SR 57227A promotes neural progenitor cell proliferation in the hippocampus, suggesting potential applications in neurogenesis research .
- Neuropharmacology : The compound is utilized to investigate the neuropharmacological effects associated with 5-HT3 receptor stimulation, which may have implications for understanding mood disorders and anxiety .
Pharmacology
- Drug Development : this compound serves as a crucial tool in developing drugs targeting the 5-HT3 receptor, which is implicated in various conditions such as depression, anxiety, and nausea .
- Comparative Studies : It is often compared with other 5-HT3 receptor agonists and antagonists to evaluate its efficacy and safety profiles .
Medicine
- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating depression and anxiety disorders due to its ability to modulate serotonin levels .
- Clinical Trials : Ongoing studies are assessing its effectiveness in various rodent models related to psychiatric conditions .
Data Table: Pharmacological Profile of this compound
| Property | Value |
|---|---|
| Chemical Structure | C11H15ClN2·HCl |
| Affinity for 5-HT3 Receptor | IC50: 2.8 - 250 nM |
| Agonistic Effect | EC50 (guinea-pig ileum contraction): 11.2 µM |
| Blood-Brain Barrier Penetration | Yes |
| ED50 (anesthetic rats) | 8.3 µg/kg i.v. |
Case Study 1: Neurogenesis Enhancement
In a controlled experiment involving wild-type mice, treatment with this compound resulted in a significant increase in neural progenitor cells within the hippocampal dentate gyrus. This was measured using BrdU/DCX double-labeling techniques, demonstrating the compound's potential role in enhancing neurogenesis .
Case Study 2: IGF-1 Release Modulation
Research utilizing microdialysis techniques showed that administration of this compound increased insulin-like growth factor 1 (IGF-1) levels in the extracellular fluid of the hippocampus without affecting serum IGF-1 levels. This finding suggests that this compound may influence neurotrophic signaling pathways relevant to cognitive function .
Mechanism of Action
The compound exerts its effects by selectively binding to and activating the 5-HT3 receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as sodium and calcium into the cell. This action leads to various downstream effects, including the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Structural and Functional Analogs
Table 1: Key 5-HT3 Receptor Agonists and Antagonists
Mechanistic Differences
A. Neurogenesis Pathways :
- This compound : Directly activates 5-HT3 receptors on hippocampal neurons, triggering IGF-1 release and neuroprogenitor proliferation. This effect is absent in htr3a−/− mice .
B. NMDA Receptor Modulation :
- In contrast, ondansetron (a 5-HT3 antagonist) enhances NMDA-mediated fear extinction in the infralimbic cortex, reversed by this compound co-administration .
C. Behavioral Outcomes :
- Antidepressant Efficacy : this compound reduces immobility in forced swim tests at lower doses (ED50: 14.2 mg/kg) compared to tropisetron (5-HT3 antagonist), which requires higher doses .
- Anxiolytic Effects : this compound (1.0 mg/kg) increases risk assessment in elevated zero maze tests, whereas diazepam (0.5–0.75 mg/kg) significantly reduces anxiety-like behaviors .
Table 2: Pharmacokinetic Comparison
- Safety Notes: this compound is classified as toxic (UN 2811) with risks of respiratory and skin irritation, necessitating careful handling .
Biological Activity
SR 57227A, also known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a compound primarily recognized for its activity as a selective agonist at serotonin type 3 (5-HT3) receptors. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 5-HT3 Receptors
5-HT3 receptors are ligand-gated ion channels that play a crucial role in neurotransmission. They are involved in various physiological processes, including gastrointestinal motility, nausea and vomiting regulation, and modulation of pain pathways. Given their significant role in the central and peripheral nervous systems, compounds like this compound that interact with these receptors are of considerable interest in pharmacology.
Agonist and Antagonist Properties
This compound exhibits partial agonist and partial antagonist properties at 5-HT3 receptors. Research indicates that it can stimulate receptor activity while also inhibiting excessive receptor activation. This dual action suggests that this compound may serve as a serotonin stabilizer , which could be beneficial in conditions characterized by dysregulated serotonin signaling.
Binding Affinity
This compound shows high affinity for 5-HT3 receptors, with reported IC50 values ranging from 2.8 nM to 250 nM depending on the assay conditions and receptor subtype examined . This potent binding capability allows it to effectively modulate receptor activity in both central and peripheral contexts.
In Vitro Studies
In vitro studies utilizing Xenopus laevis oocytes have demonstrated that this compound can significantly alter current amplitudes induced by serotonin (5-HT) or itself at both the 5-HT3A and 5-HT3AB receptor subtypes. Specifically, it reduces subsequent currents induced by these ligands, indicating its role as a modulator rather than a straightforward agonist .
In Vivo Studies
In vivo experiments have shown that this compound can elicit physiological responses such as the Bezold-Jarisch reflex in anesthetized rats, an effect mediated through its action on the central nervous system . The effective dose (ED50) for this reflex was found to be approximately 8.3 µg/kg when administered intravenously.
Case Study: Gastrointestinal Effects
Research has indicated that this compound stimulates gastrointestinal motility through its agonistic action on peripheral 5-HT3 receptors. In isolated guinea pig ileum preparations, it produced contractions with an EC50 value of 11.2 µM , demonstrating its potential utility in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) .
Case Study: Neurological Applications
In studies involving rat cortical neurons, microiontophoretic application of this compound resulted in significant inhibition of neuronal firing rates. This effect was antagonized by tropisetron, a known 5-HT3 antagonist, further confirming the specificity of this compound's action on these receptors .
Comparative Data Table
The following table summarizes key pharmacological properties and findings related to this compound:
| Property | Value/Description |
|---|---|
| Molecular Weight | 248.15 g/mol |
| Chemical Formula | C10H14ClN3.HCl |
| Binding Affinity (IC50) | 2.8 - 250 nM |
| EC50 (Gastrointestinal) | 11.2 µM |
| ED50 (Bezold-Jarisch Reflex) | 8.3 µg/kg i.v. |
| CNS Penetration | Yes |
Q & A
Q. How can researchers integrate this compound's preclinical data into translational models for depression?
- Methodological Answer : Develop quantitative systems pharmacology (QSP) models that incorporate receptor occupancy, BBB permeability, and behavioral readouts. Validate predictions using human-induced pluripotent stem cell (iPSC)-derived neurons or postmortem brain tissue analyses. Collaborate with clinical researchers to align preclinical endpoints (e.g., serotonin turnover) with biomarkers in depression trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
